molecular formula C12H17NO3S B4988817 N-(4-acetylphenyl)-1-butanesulfonamide

N-(4-acetylphenyl)-1-butanesulfonamide

Cat. No. B4988817
M. Wt: 255.34 g/mol
InChI Key: FBFLAOXAZVYFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-butanesulfonamide, commonly referred to as SULFABENZAMIDE, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C12H16N2O3S.

Mechanism of Action

SULFABENZAMIDE inhibits carbonic anhydrase by binding to the active site of the enzyme. The sulfonamide group of SULFABENZAMIDE mimics the structure of the substrate of carbonic anhydrase, which allows it to bind to the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide.
Biochemical and Physiological Effects
SULFABENZAMIDE has been shown to have a number of biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce the frequency and severity of seizures in epilepsy patients, and alleviate symptoms of altitude sickness. SULFABENZAMIDE has also been shown to have anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

SULFABENZAMIDE has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and has a high degree of purity. However, SULFABENZAMIDE has some limitations. It is not highly selective for carbonic anhydrase, and it has been shown to have some toxicity in certain cell types.

Future Directions

There are several future directions for the study of SULFABENZAMIDE. One area of research is the development of more selective inhibitors of carbonic anhydrase. Another area of research is the study of the interaction of SULFABENZAMIDE with other enzymes and proteins. Finally, there is a need for further research into the potential therapeutic uses of SULFABENZAMIDE in the treatment of various diseases.
Conclusion
In conclusion, SULFABENZAMIDE is a sulfonamide derivative that has been widely used in scientific research. It is a useful tool for the study of carbonic anhydrase inhibition and has potential therapeutic uses in the treatment of various diseases. While it has some limitations, SULFABENZAMIDE remains an important tool for scientific research.

Synthesis Methods

SULFABENZAMIDE can be synthesized through the reaction of 4-acetylphenylamine and butane-1-sulfonyl chloride in the presence of a base. The reaction yields SULFABENZAMIDE as a white crystalline powder with a yield of approximately 70%.

Scientific Research Applications

SULFABENZAMIDE has been widely used in scientific research as a tool to study the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrase has been shown to be effective in the treatment of glaucoma, epilepsy, and altitude sickness. SULFABENZAMIDE has also been used as a tool to study the binding of sulfonamides to carbonic anhydrase.

properties

IUPAC Name

N-(4-acetylphenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-4-9-17(15,16)13-12-7-5-11(6-8-12)10(2)14/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFLAOXAZVYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)butane-1-sulfonamide

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